molecular formula C13H18N2O4 B5698118 N-(tert-butyl)-4-ethoxy-3-nitrobenzamide

N-(tert-butyl)-4-ethoxy-3-nitrobenzamide

Cat. No. B5698118
M. Wt: 266.29 g/mol
InChI Key: JKTYVAHSALQXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-ethoxy-3-nitrobenzamide, also known as NBEL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound has been studied extensively for its ability to modulate various biological pathways and could potentially be used as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-ethoxy-3-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes including histone deacetylases and protein tyrosine phosphatases. These enzymes play a crucial role in the regulation of various biological pathways, and their inhibition by N-(tert-butyl)-4-ethoxy-3-nitrobenzamide could potentially lead to the modulation of these pathways.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-ethoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(tert-butyl)-4-ethoxy-3-nitrobenzamide has been shown to modulate the immune system by inhibiting the activity of immune cells such as T-cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(tert-butyl)-4-ethoxy-3-nitrobenzamide in lab experiments is its ability to modulate various biological pathways. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using N-(tert-butyl)-4-ethoxy-3-nitrobenzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-(tert-butyl)-4-ethoxy-3-nitrobenzamide. One potential direction is the development of new drugs based on the structure of N-(tert-butyl)-4-ethoxy-3-nitrobenzamide. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-4-ethoxy-3-nitrobenzamide and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of N-(tert-butyl)-4-ethoxy-3-nitrobenzamide could potentially lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of N-(tert-butyl)-4-ethoxy-3-nitrobenzamide is a multi-step process that involves the reaction of 4-nitrobenzoic acid with tert-butylamine followed by the addition of ethyl iodide. The resulting compound is then treated with sodium hydroxide to obtain the final product, N-(tert-butyl)-4-ethoxy-3-nitrobenzamide.

Scientific Research Applications

N-(tert-butyl)-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to modulate various biological pathways including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. These properties make N-(tert-butyl)-4-ethoxy-3-nitrobenzamide a potential candidate for the treatment of various diseases including cancer and autoimmune disorders.

properties

IUPAC Name

N-tert-butyl-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-5-19-11-7-6-9(8-10(11)15(17)18)12(16)14-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTYVAHSALQXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6109807

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